N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an arylglyoxal, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the scalability and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of the o-tolyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other imidazopyrazines .
Properties
CAS No. |
787590-92-5 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4/c1-10-5-3-4-6-11(10)12-9-17-14-13(15-2)16-7-8-18(12)14/h3-9H,1-2H3,(H,15,16) |
InChI Key |
BULVCVIVFCMFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
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